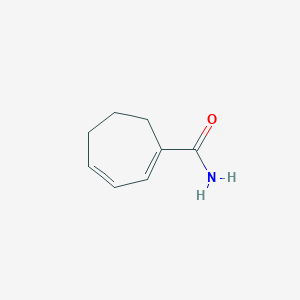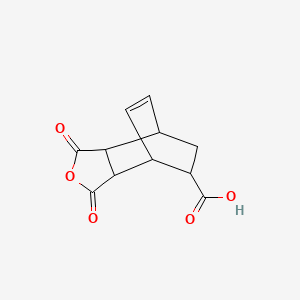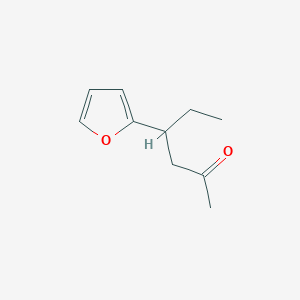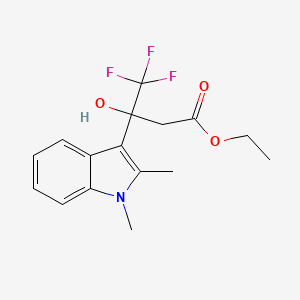
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a trifluoromethyl group, and a hydroxybutanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dimethylindole with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and inducing apoptosis in cancer cells. The trifluoromethyl group enhances its binding affinity to target proteins, while the indole ring facilitates its interaction with hydrophobic pockets in the target.
相似化合物的比较
Similar Compounds
- 1-(1,2-Dimethyl-1H-indol-3-yl)ethanone
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- Substituted-5-(1H-indol-3-yl)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C16H18F3NO3 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC 名称 |
ethyl 3-(1,2-dimethylindol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C16H18F3NO3/c1-4-23-13(21)9-15(22,16(17,18)19)14-10(2)20(3)12-8-6-5-7-11(12)14/h5-8,22H,4,9H2,1-3H3 |
InChI 键 |
WDEAFROMUJDJSO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=C(N(C2=CC=CC=C21)C)C)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



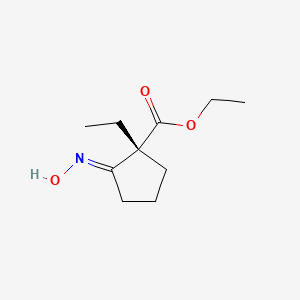
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
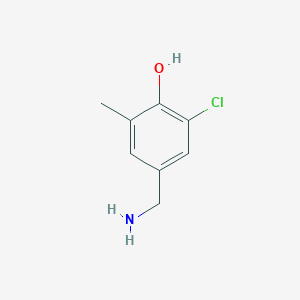
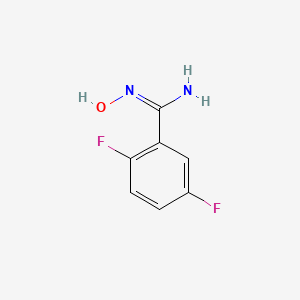
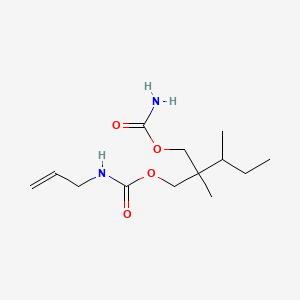
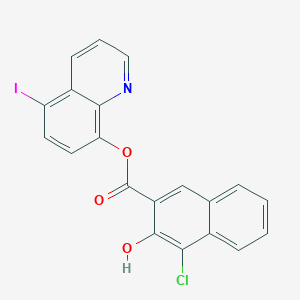
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
